molecular formula C14H11NO4S B13736601 [(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate

[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate

Katalognummer: B13736601
Molekulargewicht: 289.31 g/mol
InChI-Schlüssel: YYVMGPGTLYLXHP-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester is a chemical compound with the molecular formula C13H11NO4S. It is known for its unique structure, which includes a furan ring, a cyano group, and a sulfonic acid ester. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with 2-cyano-1-(2-furyl)vinyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonic acid 2-cyano-1-(2-thienyl)vinyl ester: Similar structure but with a thiophene ring instead of a furan ring.

    4-Methylbenzenesulfonic acid 2-cyano-1-(2-pyridyl)vinyl ester: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester is unique due to its combination of a furan ring and a cyano group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H11NO4S

Molekulargewicht

289.31 g/mol

IUPAC-Name

[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H11NO4S/c1-11-4-6-12(7-5-11)20(16,17)19-14(8-9-15)13-3-2-10-18-13/h2-8,10H,1H3/b14-8+

InChI-Schlüssel

YYVMGPGTLYLXHP-RIYZIHGNSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CO2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.